molecular formula C15H18N2OS2 B2593430 4-Cyclopentyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 173727-47-4

4-Cyclopentyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2593430
CAS No.: 173727-47-4
M. Wt: 306.44
InChI Key: ANPYKVSFQBSBNP-UHFFFAOYSA-N
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Description

4-Cyclopentyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic compound featuring a complex ring system that integrates multiple sulfur and nitrogen atoms . This specific molecular architecture makes it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds within this structural family have been investigated in various scientific studies, including the development of novel fluorescent probes and as key intermediates in organic synthesis . Its structure, which can be formally identified as a 3-cyclopentyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one, presents multiple sites for chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets . This chemical is intended for use by qualified laboratory researchers only.

Properties

IUPAC Name

3-cyclopentyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-14-12-10-7-3-4-8-11(10)20-13(12)16-15(19)17(14)9-5-1-2-6-9/h9H,1-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPYKVSFQBSBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazatricyclic Core: The initial step involves the construction of the diazatricyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dicarbonyl compound under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction. This step requires the use of a cyclopentyl halide and a strong base, such as sodium hydride, to facilitate the nucleophilic substitution.

    Addition of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction. This involves the reaction of the intermediate compound with a thiol reagent, such as thiourea, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the diazatricyclic core using reducing agents like lithium aluminum hydride, leading to the formation of a reduced tricyclic amine.

    Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate halides and bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides, sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Tricyclic amines

    Substitution: Alkylated or arylated derivatives

Scientific Research Applications

4-Cyclopentyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways, owing to its ability to modulate specific molecular interactions.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The sulfanyl group and diazatricyclic core are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 4 Functional Group at Position 5 Molecular Formula Molecular Weight Key Features
4-Cyclopentyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (Target Compound) Cyclopentyl (C₅H₉) Sulfanyl (-SH) Not explicitly provided* - High lipophilicity; steric bulk
4-(2-Methoxyphenyl)-5-sulfanyl-...trideca-1(9),2(7),5-trien-3-one 2-Methoxyphenyl (C₆H₄OCH₃) Sulfanyl (-SH) C₁₇H₁₆N₂O₂S₂ 344.45 Electron-donating methoxy group
4-(3-Methoxyphenyl)-5-sulfanylidene-...trideca-1(9),2(7)-dien-3-one 3-Methoxyphenyl (C₆H₄OCH₃) Sulfanylidene (S=) Not provided - Thione group; discontinued production
5-(4-Hydroxyphenyl)-11-methyl-...trideca-1(9),2(7)-dien-3-one 4-Hydroxyphenyl (C₆H₄OH) Sulfanyl (-SH) Not provided - Polar hydroxyl group; 11-methyl

*Note: The molecular formula of the target compound can be inferred as C₁₄H₁₅N₂OS₂ (cyclopentyl replaces methoxyphenyl in , removing two carbons and one oxygen).

Substituent Effects on Physicochemical Properties

  • Cyclopentyl vs. Aromatic Substituents: The cyclopentyl group in the target compound enhances lipophilicity compared to methoxyphenyl (logP increase ~1–2 units), favoring membrane permeability in biological systems. The 4-hydroxyphenyl group in introduces polarity via the -OH group, increasing aqueous solubility but reducing passive diffusion.
  • Functional Group at Position 5 :

    • The sulfanyl (-SH) group in the target compound and enables hydrogen bonding or disulfide formation, critical for redox activity or metal coordination.
    • The sulfanylidene (S=) group in may stabilize the ring system through resonance but could reduce reactivity, possibly contributing to its discontinued status due to synthetic challenges .

Biological Activity

4-Cyclopentyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound notable for its unique tricyclic structure, which includes a cyclopentyl group and a sulfanyl group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and chemical biology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the sulfanyl group and the diazatricyclic core enhances its binding affinity and specificity, allowing it to modulate various biological pathways effectively.

  • Enzyme Interaction : The compound can inhibit or activate enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling processes.

Research Findings

Recent studies have explored the compound's potential therapeutic applications:

  • Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines by interfering with DNA synthesis and repair mechanisms.
  • Antimicrobial Activity : There are indications that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.

Case Studies

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner.
    Cell LineIC50 (µM)Mechanism
    HeLa12.5DNA Interference
    MCF-715.0Apoptosis Induction
  • Antimicrobial Studies : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results:
    BacteriaMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

Applications in Medicinal Chemistry

The compound's unique structural features make it a valuable scaffold for drug design:

  • Pharmacophore Development : Its ability to interact with various biological targets positions it as a potential lead compound for developing new therapeutic agents.
  • Chemical Probes : It is utilized as a probe in chemical biology to study specific biological processes and pathways due to its modulatory effects on molecular interactions.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activity
4-Pentyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0]Similar diazatricyclic coreModerate anticancer activity
4-(3-Chloro-4-methylphenyl)-5-sulfanylSubstituted phenyl groupHigher antimicrobial activity

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be accurately determined using crystallographic methods?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL (part of the SHELX suite) for high-resolution structural elucidation. Key steps include:

  • Growing high-quality crystals under controlled conditions (e.g., slow evaporation in non-polar solvents).
  • Collecting intensity data using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refine thermal parameters and hydrogen bonding using SHELXL-2018/3 .
  • Validate geometry with ORTEP-3 for graphical representation of displacement ellipsoids .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or dermal contact.
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :

  • Route 1 : Cyclocondensation of cyclopentylamine with thioamide precursors under reflux in anhydrous THF, followed by sulfurization with Lawesson’s reagent .
  • Route 2 : Functionalize the tricyclic core via nucleophilic substitution at the 5-sulfanyl group using alkyl/aryl halides (e.g., benzyl bromide) in DMF with K₂CO₃ as base .
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and confirm purity by HPLC-MS.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model electronic properties (HOMO-LUMO gaps, charge distribution) and predict regioselectivity in reactions .
  • Compare calculated NMR shifts (GIAO method) with experimental data to validate tautomeric forms or conformational isomers .
  • Use molecular dynamics simulations to study solvent effects on reaction kinetics .

Q. What experimental design principles apply to studying this compound’s environmental fate?

  • Methodological Answer :

  • Step 1 : Assess partitioning coefficients (log P, log D) via shake-flask experiments at pH 7.4 to estimate bioavailability .
  • Step 2 : Conduct photodegradation studies under simulated sunlight (Xe lamp, λ > 290 nm) to quantify half-life in aqueous media .
  • Step 3 : Use LC-QTOF-MS to identify transformation products and propose degradation pathways .

Q. How can bioactivity assays be optimized for this compound in drug discovery pipelines?

  • Methodological Answer :

  • Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization assays.
  • Optimize assay conditions:
  • Use DMSO stocks (<0.1% v/v) to avoid solvent interference.
  • Include positive controls (e.g., staurosporine for kinase inhibition).
  • Validate hits via SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer :

  • Collect high-resolution data (≤0.8 Å) to refine anisotropic displacement parameters and detect disorder.
  • Validate chirality using Flack or Hooft parameters in SHELXL .
  • Cross-reference with CD spectra to confirm absolute configuration in solution .

Methodological Considerations for Data Analysis

Q. What statistical approaches address variability in spectroscopic or biological replicate data?

  • Methodological Answer :

  • Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., dose-response assays).
  • Use principal component analysis (PCA) to deconvolute overlapping signals in FTIR or Raman spectra .
  • Report confidence intervals (95% CI) for IC50 values derived from nonlinear regression (e.g., GraphPad Prism) .

Key Challenges and Solutions

  • Contradictory Reactivity Observations : Cross-validate synthetic intermediates via <sup>13</sup>C NMR DEPT-135 and HSQC to rule out regioisomeric byproducts .
  • Low Crystallinity : Use seeding techniques or co-crystallization with crown ethers to improve crystal quality .

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